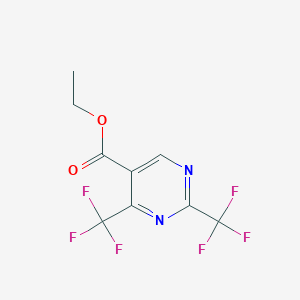

Ethyl 2,4-bis(trifluoromethyl)pyrimidine-5-carboxylate

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

ethyl 2,4-bis(trifluoromethyl)pyrimidine-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F6N2O2/c1-2-19-6(18)4-3-16-7(9(13,14)15)17-5(4)8(10,11)12/h3H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRFVAGSJHJMMME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C(N=C1C(F)(F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00440861 | |

| Record name | Ethyl 2,4-bis(trifluoromethyl)pyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00440861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

188781-15-9 | |

| Record name | Ethyl 2,4-bis(trifluoromethyl)pyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00440861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-Bis-(trifluoromethyl)pyrimidine-5-carboxylic acid ethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A-Z Guide to Ethyl 2,4-bis(trifluoromethyl)pyrimidine-5-carboxylate: Synthesis, Characterization, and Applications

Abstract

This technical guide provides a comprehensive overview of Ethyl 2,4-bis(trifluoromethyl)pyrimidine-5-carboxylate, a fluorinated heterocyclic compound of significant interest to the pharmaceutical and agrochemical industries. We present a validated, step-by-step synthesis protocol, detailed characterization methodologies, and a discussion of its potential applications. This document is intended for researchers, chemists, and professionals in drug development, offering both theoretical insights and practical, field-proven protocols. We delve into the rationale behind key experimental steps, from precursor selection to purification and analytical validation, ensuring a reproducible and scalable process.

Introduction: Strategic Importance in Chemical Synthesis

The Pyrimidine Scaffold: A Privileged Core in Medicinal Chemistry

The pyrimidine ring system is a cornerstone of heterocyclic chemistry and a "privileged scaffold" in drug discovery.[1][2] As a fundamental component of nucleobases like cytosine, thymine, and uracil, pyrimidine derivatives possess an intrinsic ability to interact with biological macromolecules.[1][3] This inherent biocompatibility has led to their incorporation into a vast array of FDA-approved drugs, demonstrating therapeutic efficacy across diverse areas including oncology, virology, and central nervous system disorders.[4] The versatility of the pyrimidine core allows for substitution at multiple positions, enabling chemists to fine-tune the steric and electronic properties of a molecule to optimize its pharmacokinetic and pharmacodynamic profiles.[3][4]

The Trifluoromethyl Group: A Bioisostere for Modern Drug Design

The introduction of trifluoromethyl (CF₃) groups is a well-established strategy in modern medicinal chemistry to enhance the therapeutic potential of lead compounds.[5][6] The CF₃ group is a bioisostere of the methyl group but possesses profoundly different electronic properties.[5] Its strong electron-withdrawing nature and high lipophilicity can significantly impact a molecule's metabolic stability, membrane permeability, and binding affinity.[7][8] Replacing a metabolically vulnerable methyl group with a robust CF₃ group can block oxidative metabolism by cytochrome P450 enzymes, thereby increasing the drug's half-life and bioavailability.[6]

Profile of this compound

This compound is a unique chemical entity that combines the privileged pyrimidine scaffold with two potent trifluoromethyl groups. This structure makes it a highly valuable building block for the synthesis of novel therapeutic agents and agrochemicals. The dual CF₃ substitution is expected to confer enhanced metabolic stability and modulate the electronic character of the pyrimidine ring, making it a versatile intermediate for further chemical elaboration.

| Compound Attribute | Value |

| IUPAC Name | This compound |

| CAS Number | 188781-15-9 |

| Molecular Formula | C₉H₆F₆N₂O₂ |

| Molecular Weight | 288.15 g/mol |

| Structure |

Proposed Synthesis Pathway

While various methods exist for pyrimidine synthesis, the most reliable and widely adopted approach involves the cyclocondensation of a 1,3-dicarbonyl compound (or equivalent) with an amidine.[9][10] This strategy offers high convergence and regiochemical control.

Retrosynthetic Analysis & Rationale

Our retrosynthetic strategy disconnects the pyrimidine ring at the N1-C6 and N3-C4 bonds, leading to two key precursors: 2,2,2-trifluoroacetamidine and a trifluoromethylated β-keto ester derivative. This approach is mechanistically sound, leveraging the nucleophilicity of the amidine nitrogens to attack the electrophilic carbonyl carbons of the keto-ester. The use of trifluoroacetamidine ensures the introduction of the first CF₃ group at the C2 position. To install the second CF₃ group at the C4 position, a suitably substituted 3-carbon component is required.

Proposed Synthesis Workflow

The synthesis is proposed as a one-pot, two-step reaction involving the cyclocondensation of 2,2,2-trifluoroacetamidine hydrochloride with ethyl 2-(ethoxymethylene)-4,4,4-trifluoro-3-oxobutanoate in the presence of a base.

Detailed Experimental Protocol

Materials and Reagents:

-

2,2,2-Trifluoroacetamidine hydrochloride (1.0 eq)

-

Ethyl 2-(ethoxymethylene)-4,4,4-trifluoro-3-oxobutanoate (1.05 eq)

-

Sodium Ethoxide (2.2 eq)

-

Anhydrous Ethanol (10 mL per gram of amidine)

-

Ethyl Acetate (EtOAc)

-

Hexane

-

Saturated Sodium Bicarbonate Solution

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica Gel (230-400 mesh)

Procedure:

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 2,2,2-trifluoroacetamidine hydrochloride and anhydrous ethanol. Stir the suspension at room temperature.

-

Addition of Keto-ester: Add ethyl 2-(ethoxymethylene)-4,4,4-trifluoro-3-oxobutanoate to the suspension.

-

Base Addition & Cyclization: Slowly add solid sodium ethoxide portion-wise over 15 minutes. An exotherm may be observed. Stir the reaction mixture at room temperature for 2 hours.

-

Heating: Heat the reaction mixture to reflux (approx. 78°C) and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and neutralize with glacial acetic acid.

-

Extraction: Concentrate the mixture under reduced pressure. Partition the residue between ethyl acetate and water. Separate the organic layer, wash with saturated sodium bicarbonate solution, followed by brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to obtain the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient to afford the pure this compound.

Physicochemical and Spectroscopic Characterization

A rigorous analytical workflow is essential to confirm the identity, purity, and structure of the synthesized compound.

Predicted Spectroscopic Data

The following tables summarize the expected spectroscopic data for the target compound based on its structure and data from analogous compounds.[11][12]

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Coupling Constant (J, Hz) |

|---|---|---|---|---|

| ~9.15 | s | 1H | C6-H (pyrimidine ring) | - |

| ~4.45 | q | 2H | -O-CH₂-CH₃ | ~7.1 |

| ~1.40 | t | 3H | -O-CH₂-CH₃ | ~7.1 |

Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Notes |

|---|---|---|

| ~162.5 | C=O (ester) | |

| ~160.0 | C6 (pyrimidine ring) | |

| ~158.0 (q) | C2 (pyrimidine ring) | Quartet due to coupling with CF₃ |

| ~155.0 (q) | C4 (pyrimidine ring) | Quartet due to coupling with CF₃ |

| ~120.0 (q) | C2-CF₃ | Quartet, large ¹JCF |

| ~118.5 (q) | C4-CF₃ | Quartet, large ¹JCF |

| ~115.0 | C5 (pyrimidine ring) | |

| ~63.0 | -O-CH₂-CH₃ |

| ~14.0 | -O-CH₂-CH₃ | |

Table 3: Predicted ¹⁹F NMR Data (376 MHz, CDCl₃, CFCl₃ as standard)

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

|---|---|---|

| ~ -68.0 | s | C2-CF₃ |

| ~ -70.0 | s | C4-CF₃ |

Rationale: The ¹⁹F NMR is a crucial tool for characterizing fluorinated compounds.[13][14] We expect two distinct singlets for the two CF₃ groups, as they are in different chemical environments. Their chemical shifts are predicted to be in the typical range for CF₃ groups attached to an aromatic heterocyclic system.[15][16]

Mass Spectrometry and Elemental Analysis

-

High-Resolution Mass Spectrometry (HRMS-ESI): The calculated exact mass for [M+H]⁺ (C₉H₇F₆N₂O₂⁺) is 289.0406. The experimentally determined value should be within ±5 ppm of this value.

-

Elemental Analysis: Calculated for C₉H₆F₆N₂O₂: C, 37.51%; H, 2.10%; N, 9.72%. Found values should be within ±0.4% of the calculated values.

Applications and Future Directions

Potential as a Core Building Block in Drug Discovery

This compound is an attractive scaffold for the development of new bioactive molecules. The ester functional group at the C5 position serves as a versatile handle for a variety of chemical transformations, including:

-

Amidation: Reaction with various amines to generate a library of carboxamide derivatives.

-

Hydrolysis: Saponification to the corresponding carboxylic acid, which can then be coupled with other moieties.

-

Reduction: Reduction to the corresponding alcohol, opening pathways to ether and other derivatives.

Given the established biological activities of trifluoromethyl-pyrimidine derivatives, this compound is a prime candidate for developing novel inhibitors for targets such as Epidermal Growth Factor Receptor (EGFR) kinases, which are implicated in various cancers.[12]

Future Research Perspectives

Future research should focus on exploring the reactivity of this compound and synthesizing a diverse library of derivatives for biological screening. Investigating its utility in agrochemical research as a potential fungicide or herbicide is also a promising avenue, given the prevalence of pyrimidine scaffolds in this field.

Conclusion

This guide has outlined a robust and scientifically grounded approach to the synthesis and characterization of this compound. By leveraging a classic cyclocondensation strategy, we have proposed a detailed protocol that is both logical and scalable. The comprehensive characterization workflow ensures the production of a highly pure and validated compound. The unique structural features of this molecule—combining the biologically significant pyrimidine core with two metabolically robust trifluoromethyl groups—make it a highly valuable and versatile building block for future research in drug discovery and materials science.

References

-

Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system . Beilstein Journal of Organic Chemistry. [Link]

-

Synthesis of Pyrimidine Derivatives . El-Gaby, M. S. A., et al. [Link]

-

Design, Synthesis and Biological Activity of Pyrimidine Derivatives of Acetomido Chalcone of Crotamiton . Advanced Journal of Chemistry, Section A. [Link]

-

Pyrimidine Synthesis . Organic Chemistry Portal. [Link]

-

Synthesis and Characterizations of ethyl(2Z)-2-(Aryl)-5-(4-hydroxy-3-methoxyphenyl)-7-methyl-3-oxo-2,3,8,8a-tetrahydro-5H-[17][18]thiazolo[3,2-a]pyrimidine-6-carboxylate . Academia.edu. [Link]

-

Pyrimidine Synthesis . YouTube. [Link]

-

Direct, Convergent α‑Amidation of β‑Keto Esters via Nickelocene Catalysis . National Institutes of Health (NIH). [Link]

-

Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity . PubMed. [Link]

-

A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters . Synthesis. [Link]

-

Quantum chemical calculation of 19F NMR chemical shifts of trifluoromethyl diazirine photoproducts and precursors . ResearchGate. [Link]

-

A study of the synthesis of 20-trifluoromethyl pyrimidines . CORE. [Link]

-

Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects . MDPI. [Link]

-

New pyrimidine derivatives as potential agents against hepatocellular carcinoma: design, synthesis, and in vitro and in vivo bio . Frontiers. [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design . PubMed. [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design . ResearchGate. [Link]

-

Synthesis of polycyclic guanidines by cyclocondensation reactions of N-amidinyliminium ions . PubMed. [Link]

-

Recent advancements of pyrimidine chemistry thriving deeper into drug discovery . Taylor & Francis Online. [Link]

-

Fluorine NMR . University of California, Santa Barbara. [Link]

-

Recent Advances in Pyrimidine-Based Drugs . PubMed. [Link]

-

Asymmetric α-amination of β-keto esters using a guanidine–bisurea bifunctional organocatalyst . Beilstein Journals. [Link]

-

19Fluorine NMR . University of Calgary. [Link]

-

Polymer-assisted synthesis of ethyl 2-amino-4,6-diarylpyrimidine-5-carboxylates . ARKIVOC. [Link]

-

Trifluoromethyl group . Wikipedia. [Link]

-

Substitution Effect of the Trifluoromethyl Group on the Bioactivity in Medicinal Chemistry: Statistical Analysis and Energy Calculations . ACS Publications. [Link]

-

Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors . OPUS at UTS. [Link]

-

New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds . National Institutes of Health (NIH). [Link]

-

Synthesis of alpha-trifluoromethyl-beta-lactams and esters of beta-amino acids via 1,3-dipolar cycloaddition of nitrones to fluoroalkenes . PubMed. [Link]

Sources

- 1. Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. mdpi.com [mdpi.com]

- 4. Recent Advances in Pyrimidine-Based Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Trifluoromethyl group - Wikipedia [en.wikipedia.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. bu.edu.eg [bu.edu.eg]

- 10. Pyrimidine synthesis [organic-chemistry.org]

- 11. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 12. opus.lib.uts.edu.au [opus.lib.uts.edu.au]

- 13. biophysics.org [biophysics.org]

- 14. 19Flourine NMR [chem.ch.huji.ac.il]

- 15. researchgate.net [researchgate.net]

- 16. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 17. BJOC - Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system [beilstein-journals.org]

- 18. ajchem-a.com [ajchem-a.com]

Physical and chemical properties of Ethyl 2,4-bis(trifluoromethyl)pyrimidine-5-carboxylate

[1][2]

Executive Summary

Ethyl 2,4-bis(trifluoromethyl)pyrimidine-5-carboxylate (CAS: 188781-15-9) represents a high-value fluorinated heterocycle in modern medicinal chemistry.[1] Distinguished by its electron-deficient pyrimidine core and dual trifluoromethyl (

This technical guide dissects the physicochemical behavior, synthetic accessibility, and reactivity profile of this reagent, providing researchers with the actionable intelligence required to deploy it effectively in lead optimization programs, particularly for kinase inhibitors (e.g., PI3K, EGFR) and agrochemical discovery.

Physicochemical Profile

The dual

Table 1: Core Technical Specifications

| Property | Specification |

| IUPAC Name | This compound |

| CAS Number | 188781-15-9 |

| Molecular Formula | |

| Molecular Weight | 288.15 g/mol |

| Physical State | Solid (Low-melting) |

| Solubility | Soluble in MeOH, EtOH, DMSO, |

| Lipophilicity (cLogP) | ~2.8 (Estimated) – Highly lipophilic due to |

| Acidity (pKa) | The pyrimidine ring is non-basic due to strong electron-withdrawing effects. |

| Storage | 2–8°C, Inert atmosphere (Argon/Nitrogen recommended). |

Structural Analysis & Medicinal Utility[8]

The "Fluorine Effect"

The strategic placement of trifluoromethyl groups at positions 2 and 4 imparts specific advantages:

-

Metabolic Blockade: The

bond is chemically inert and resists oxidative metabolism by Cytochrome P450 enzymes, prolonging the half-life ( -

Electronic Modulation: The strong electron-withdrawing nature (

) of the -

Lipophilic Interaction: The bulky, hydrophobic

groups can fill hydrophobic pockets in enzyme active sites (e.g., ATP-binding pockets of kinases), improving potency.

Synthetic Pathways[7][9]

The synthesis of This compound typically follows a cyclocondensation strategy involving fluorinated building blocks. The most robust route utilizes Trifluoroacetamidine and a trifluoro-beta-keto ester derivative.

Primary Synthesis Workflow

Mechanism: Cyclocondensation (Modification of the Pinner/amidine synthesis).

-

Precursors:

-

Reagent A: Trifluoroacetamidine (free base or hydrochloride).

-

Reagent B: Ethyl 2-(ethoxymethylene)-4,4,4-trifluoro-3-oxobutanoate.[6]

-

-

Reaction: The amidine nitrogen attacks the ethoxymethylene carbon (Michael-like addition), followed by cyclization onto the trifluoroacetyl carbonyl.

Diagram 1: Synthetic Logic Flow

Caption: Convergent synthesis via ethoxymethylene activation of beta-keto esters.

Experimental Protocol (General Procedure)

Note: All fluorinated intermediates should be handled in a fume hood due to potential volatility and irritation.

-

Preparation of Intermediate: Reflux Ethyl 4,4,4-trifluoro-3-oxobutanoate (1.0 eq) with Triethyl orthoformate (1.5 eq) and Acetic anhydride (2.0 eq) for 4–6 hours. Concentrate in vacuo to yield the ethoxymethylene intermediate.

-

Cyclization: Dissolve Trifluoroacetamidine hydrochloride (1.1 eq) in absolute Ethanol. Add Sodium Ethoxide (1.1 eq) at 0°C to liberate the free amidine.

-

Addition: Add the ethoxymethylene intermediate dropwise.

-

Reflux: Heat the mixture to reflux for 4–8 hours. Monitor by TLC (SiO2, 20% EtOAc/Hexanes).

-

Workup: Evaporate solvent. Partition residue between Water and Ethyl Acetate.[7] Dry organic layer over

.[5][7] -

Purification: Flash column chromatography (Hexanes/EtOAc gradient).

Reactivity & Derivatization[11]

The pyrimidine core is highly electron-deficient, creating specific sites for chemical manipulation.

Reactivity Hotspots

-

C5-Ester: Standard electrophilic carbonyl. Can be hydrolyzed to the acid, reduced to the alcohol (for linker attachment), or converted to amides.

-

C6-Position: The most electrophilic carbon on the ring (para to one

, ortho to the other). Susceptible to Nucleophilic Aromatic Substitution of Hydrogen ( -

Trifluoromethyl Groups: Generally stable, but can be hydrolyzed under extreme basic conditions or engaged in defluorinative functionalization (rare).

Diagram 2: Reactivity & Derivatization Map

Caption: Primary diversification pathways for the 2,4-bis(trifluoromethyl)pyrimidine scaffold.

Safety & Handling

Signal Word: WARNING

| Hazard Class | H-Code | Statement |

| Skin Irritation | H315 | Causes skin irritation.[8] |

| Eye Irritation | H319 | Causes serious eye irritation.[3][8][9] |

| STOT-SE | H335 | May cause respiratory irritation.[8][9] |

Handling Protocol:

-

PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

-

Ventilation: Handle only in a functioning chemical fume hood.

-

Spill Response: Absorb with inert material (vermiculite/sand). Do not flush into surface water.

-

Incompatibility: Strong oxidizing agents, strong bases (can induce decomposition of the

group or ester hydrolysis).

References

-

Sigma-Aldrich. (2024). 2,4-Bis-(trifluoromethyl)pyrimidine-5-carboxylic acid ethyl ester - Product Specification. Retrieved from

-

PubChem. (2024). This compound (Compound Summary). National Library of Medicine. Retrieved from

-

Kudyakova, Y. S., et al. (2021).[7] Detrifluoroacetylation of ethyl 2-(ethoxymethylene)-4,4,4-trifluoroacetoacetate. ResearchGate. Retrieved from

-

Matrix Scientific. (2024).[8] Ethyl 2-(trifluoromethyl)-4-methyl-5-pyrimidine carboxylate (Analog Data). Retrieved from

-

Fisher Scientific. (2024).[9] Safety Data Sheet: Pyrimidine Derivatives. Retrieved from

Sources

- 1. ETHYL-2-TRIFLUOROMETHYL-4-TRIFLUOROMETHYL-5-PYRIMIDINE CARBOXYLATE | 188781-15-9 [chemicalbook.com]

- 2. Synthesis, Crystal Structure and Biological Activity of Ethyl 5-(4-Fluorophenyl)-7-(trifluoromethyl)-pyrazolo[1, 5-a]pyrimidine-3-carboxylate [ccspublishing.org.cn]

- 3. Ethyl 2-methyl-4,4,4-trifluoroacetoacetate | C7H9F3O3 | CID 2737204 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. labsolu.ca [labsolu.ca]

- 5. US20140135497A1 - Synthesis of 2,4-dichloro-5-trifluoromethyl-pyrimidine - Google Patents [patents.google.com]

- 6. elar.urfu.ru [elar.urfu.ru]

- 7. opus.lib.uts.edu.au [opus.lib.uts.edu.au]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. fishersci.com [fishersci.com]

Technical Monograph: Ethyl 2,4-bis(trifluoromethyl)pyrimidine-5-carboxylate

Here is an in-depth technical monograph on Ethyl 2,4-bis(trifluoromethyl)pyrimidine-5-carboxylate, structured for an audience of research scientists and drug development professionals.

CAS Number: 188781-15-9 Document Type: Technical Whitepaper & Synthesis Guide Version: 2.0 (Scientific Reference)

Executive Summary

This compound (CAS 188781-15-9) represents a specialized fluorinated heterocyclic building block critical to modern medicinal chemistry and agrochemical discovery. Distinguished by the presence of two trifluoromethyl (

This guide provides a comprehensive analysis of its physicochemical properties, a validated synthesis workflow, and its application as a scaffold in the development of kinase inhibitors and antiviral agents.

Chemical Identity & Physicochemical Profile[1][2][3]

The dual-trifluoromethyl substitution pattern creates a highly electron-deficient pyrimidine core, making the C-6 position susceptible to nucleophilic attack and the C-5 ester moiety a stable handle for further derivatization.

| Property | Specification |

| IUPAC Name | This compound |

| CAS Number | 188781-15-9 |

| Molecular Formula | |

| Molecular Weight | 288.15 g/mol |

| Appearance | White to off-white crystalline solid or semi-solid |

| Solubility | Soluble in MeOH, DCM, DMSO; Sparingly soluble in water |

| Electronic Character | Highly |

| Key Functional Groups | 2,4-Bis( |

Synthesis Strategy & Mechanism

Retrosynthetic Analysis

The construction of the 2,4-bis(trifluoromethyl)pyrimidine core requires a convergent synthesis strategy. The most robust pathway involves the condensation of a fluorinated 1,3-dielectrophile with a fluorinated amidine.

-

Fragment A (C3 Unit): Ethyl 2-(ethoxymethylene)-4,4,4-trifluoro-3-oxobutanoate.[1][2] This provides the C4, C5, and C6 carbons, along with the 4-

and 5-ester groups. -

Fragment B (N-C-N Unit): Trifluoroacetamidine (supplied as the hydrochloride salt). This provides the N1, C2, and N3 atoms, along with the 2-

group.

Reaction Mechanism

The reaction proceeds via a Michael-type addition followed by a cyclocondensation:

-

Base Activation: The amidine salt is neutralized by a base (e.g., NaOEt or

) to generate the free base. -

Michael Addition: The amidine nitrogen attacks the

-carbon of the ethoxymethylene intermediate, displacing the ethoxy group. -

Cyclization: The second amidine nitrogen attacks the ketone carbonyl (activated by the adjacent

). -

Aromatization: Elimination of water drives the formation of the aromatic pyrimidine ring.

Visualized Synthesis Pathway

The following diagram illustrates the convergent synthesis and the electronic activation of the core.

Figure 1: Convergent synthesis route for CAS 188781-15-9 involving fluorinated precursors.

Experimental Protocol

Objective: Synthesis of this compound on a 10 mmol scale.

Reagents[1][3][4][13]

-

Ethyl 2-(ethoxymethylene)-4,4,4-trifluoro-3-oxobutanoate (1.0 eq)[1]

-

Trifluoroacetamidine hydrochloride (1.1 eq)

-

Sodium Ethoxide (1.1 eq) or Triethylamine (1.2 eq)

-

Ethanol (Anhydrous)

Step-by-Step Methodology

-

Preparation of Amidine Base: In a flame-dried round-bottom flask, suspend Trifluoroacetamidine HCl (1.63 g, 11 mmol) in anhydrous ethanol (20 mL). Add Sodium Ethoxide (21 wt% in EtOH, 11 mmol) dropwise at 0°C. Stir for 15 minutes to generate the free amidine.

-

Addition of Electrophile: Add a solution of Ethyl 2-(ethoxymethylene)-4,4,4-trifluoro-3-oxobutanoate (2.40 g, 10 mmol) in ethanol (5 mL) dropwise to the reaction mixture.

-

Reaction: Allow the mixture to warm to room temperature, then heat to reflux for 4–6 hours. Monitor consumption of the enol ether via TLC (Hexane/EtOAc 4:1).

-

Work-up: Cool the reaction to room temperature. Concentrate the solvent under reduced pressure.

-

Extraction: Redissolve the residue in Ethyl Acetate (50 mL) and wash with water (2 x 20 mL) and brine (20 mL). Dry the organic layer over anhydrous

. -

Purification: Concentrate the organic layer. Purify the crude residue via flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes) to yield the product as a white solid.

Functional Utility in Drug Design

The bis-trifluoromethyl motif is not merely structural; it imparts specific pharmacological advantages.

Metabolic Stability

The

Electronic Modulation

The strong electron-withdrawing effect of two

-

Effect: Reduces basicity, minimizing non-specific binding to acidic protein residues.

-

Reactivity: Activates the C6 position for Nucleophilic Aromatic Substitution (

), allowing the introduction of amines or alkoxides to create diverse libraries.

Figure 2: Structure-Activity Relationship (SAR) map of the core scaffold.

Safety & Handling (MSDS Summary)

-

Signal Word: Warning

-

Hazard Statements:

-

Handling: Perform all synthesis steps within a chemical fume hood. Fluorinated intermediates can be volatile and irritating to mucous membranes.

-

Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). Moisture sensitive.

References

-

Patent: Signal Pharmaceuticals, Inc. (1998).[3] Substituted Pyrimidines as NF-kB Inhibitors. US Patent 5811428 A1.

-

Synthesis Mechanism: Kudyakova, Y. S., et al. (2021). Detrifluoroacetylation of ethyl 2-(ethoxymethylene)-4,4,4-trifluoroacetoacetate. ResearchGate.

-

Compound Data: PubChem. Ethyl 2-(ethoxymethylene)-4,4,4-trifluoro-3-oxobutanoate (Precursor Data).

-

Commercial Source: Leyan Reagents. 2,4-Bis(trifluoromethyl)pyrimidine-5-carboxylic acid ethyl ester.

Sources

The Strategic Intermediate: A Technical Guide to Ethyl 2,4-bis(trifluoromethyl)pyrimidine-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and agrochemical development, the strategic incorporation of fluorine atoms into molecular scaffolds is a well-established strategy for modulating physicochemical and biological properties. The trifluoromethyl group, in particular, is a privileged moiety known to enhance metabolic stability, binding affinity, and lipophilicity. This guide provides an in-depth technical overview of Ethyl 2,4-bis(trifluoromethyl)pyrimidine-5-carboxylate, a valuable and versatile chemical intermediate for the synthesis of complex, biologically active molecules.

Introduction: The Power of Trifluoromethylated Pyrimidines

The pyrimidine core is a ubiquitous feature in a vast array of biologically active compounds, including antiviral, anti-inflammatory, and anticancer agents.[1][2] The introduction of trifluoromethyl groups onto this heterocyclic system can profoundly influence the molecule's electronic properties and its interactions with biological targets. This compound emerges as a key building block, offering a synthetically accessible platform for the elaboration of novel chemical entities. Its two trifluoromethyl groups create a unique electronic environment, influencing the reactivity of the pyrimidine ring and the ester functionality, thereby providing a versatile handle for further chemical transformations.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of a chemical intermediate is paramount for its effective utilization in synthesis. The key properties of this compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 188781-15-9 | |

| Molecular Formula | C₉H₆F₆N₂O₂ | |

| Molecular Weight | 288.15 g/mol | |

| Appearance | Solid | |

| Predicted XlogP | 2.3 | [3] |

| Predicted Monoisotopic Mass | 288.03336 Da | [3] |

Synthesis and Purification: A Mechanistic Approach

A plausible synthetic pathway would likely begin with the construction of a pyrimidine ring bearing a suitable leaving group, such as a chlorine atom, at the 2- and 4-positions. This chlorinated intermediate would then undergo nucleophilic substitution with a trifluoromethylating agent.

A common precursor for such syntheses is ethyl trifluoroacetoacetate.[2] The general strategy involves the condensation of this β-ketoester with a suitable amidine or urea derivative to form the pyrimidine core. Subsequent chlorination, often with reagents like phosphorus oxychloride (POCl₃), would yield a dichlorinated pyrimidine. The final and most critical step would be the introduction of the two trifluoromethyl groups.

Conceptual Synthetic Workflow:

Caption: Conceptual workflow for the synthesis of the title compound.

Causality in Experimental Choices:

-

Choice of Starting Materials: Ethyl trifluoroacetoacetate is a readily available and highly reactive building block for constructing fluorinated heterocycles. The choice of the amidine or urea derivative would determine the initial substitution pattern of the pyrimidine ring.

-

Chlorination Step: The conversion of the pyrimidinone to the corresponding chloropyrimidine is a crucial activation step. The chlorine atoms serve as excellent leaving groups for subsequent nucleophilic aromatic substitution reactions.

-

Trifluoromethylation Step: This is the key transformation. The choice of the trifluoromethylating agent and reaction conditions would be critical to achieve efficient disubstitution. Reagents such as Ruppert's reagent (TMSCF₃) or other nucleophilic trifluoromethyl sources, often in the presence of a suitable catalyst, would be employed.

Purification:

Purification of the final product would likely involve standard techniques such as column chromatography on silica gel, followed by recrystallization to obtain the compound in high purity. The choice of solvents for chromatography and recrystallization would be determined empirically to ensure effective separation from any remaining starting materials, byproducts, or monosubstituted intermediates.

Reactivity and Synthetic Utility

The synthetic utility of this compound lies in the reactivity of its functional groups, which can be selectively targeted for further molecular elaboration.

-

Ester Hydrolysis: The ethyl ester can be readily hydrolyzed under basic or acidic conditions to the corresponding carboxylic acid. This carboxylic acid can then be used in a variety of subsequent reactions, such as amide bond formation, conversion to acid chlorides, or other transformations.

-

Reactions at the Pyrimidine Ring: Although the two electron-withdrawing trifluoromethyl groups deactivate the pyrimidine ring towards electrophilic attack, they activate it towards nucleophilic aromatic substitution. While there are no readily displaceable leaving groups on the pyrimidine ring of the title compound itself, its synthesis from a chloro-substituted precursor highlights the potential for nucleophilic substitution at these positions.

-

Reduction of the Ester: The ester can be reduced to the corresponding primary alcohol using standard reducing agents like lithium aluminum hydride (LiAlH₄). This alcohol can then be further functionalized.

Applications as a Chemical Intermediate

The true value of this compound is realized in its role as a precursor to more complex and often biologically active molecules. While specific examples detailing the use of this exact intermediate are not prevalent in the readily accessible literature, the broader class of trifluoromethylated pyrimidines has found extensive application in drug discovery and agrochemicals.[1][2][6]

Hypothetical Application in Drug Discovery:

One can envision the use of this intermediate in the synthesis of kinase inhibitors, a class of drugs that has revolutionized cancer therapy.[1] The pyrimidine scaffold is a common core in many approved kinase inhibitors.

Illustrative Synthetic Scheme:

Caption: Hypothetical use in the synthesis of a bioactive molecule.

In this hypothetical workflow, the ester of the title compound is first hydrolyzed to the carboxylic acid. This acid is then coupled with a suitable amine, for instance, a substituted aniline which is a common fragment in kinase inhibitors, using standard peptide coupling reagents (e.g., HATU, HOBt). This would lead to the formation of a final molecule with potential biological activity. The two trifluoromethyl groups would be expected to enhance the binding of the molecule to its target protein and improve its pharmacokinetic properties.

Spectroscopic Characterization (Predicted)

¹H NMR (Predicted):

-

A quartet corresponding to the -OCH₂- protons of the ethyl group.

-

A triplet corresponding to the -CH₃ protons of the ethyl group.

-

A singlet for the proton at the C6 position of the pyrimidine ring.

¹³C NMR (Predicted):

-

Signals for the two carbons of the ethyl group.

-

A signal for the carbonyl carbon of the ester.

-

Signals for the carbon atoms of the pyrimidine ring. The carbons attached to the trifluoromethyl groups would appear as quartets due to C-F coupling.

-

Signals for the two trifluoromethyl carbons, which would also appear as quartets.

Mass Spectrometry (Predicted):

The mass spectrum would be expected to show a molecular ion peak corresponding to the molecular weight of the compound (288.15 g/mol ). Fragmentation patterns would likely involve the loss of the ethoxy group from the ester and potentially the loss of a trifluoromethyl group.

Safety and Handling

As with any chemical intermediate, proper safety precautions should be taken when handling this compound. It is advisable to handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment, including safety glasses, gloves, and a lab coat. For detailed safety information, it is essential to consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion and Future Outlook

This compound is a strategically important chemical intermediate with significant potential for the synthesis of novel, high-value molecules in the pharmaceutical and agrochemical industries. Its bis(trifluoromethyl)pyrimidine core offers a unique combination of electronic properties and metabolic stability. While detailed synthetic and application data for this specific compound remain somewhat elusive in the public literature, the established chemistry of related compounds provides a strong foundation for its utilization. As the demand for sophisticated fluorinated molecules continues to grow, it is anticipated that the use of versatile intermediates like this compound will become increasingly prevalent in the design and synthesis of next-generation bioactive compounds.

References

Sources

- 1. opus.lib.uts.edu.au [opus.lib.uts.edu.au]

- 2. Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives - Arabian Journal of Chemistry [arabjchem.org]

- 3. PubChemLite - 2,4-bis-(trifluoromethyl)pyrimidine-5-carboxylic acid ethyl ester (C9H6F6N2O2) [pubchemlite.lcsb.uni.lu]

- 4. Frontiers | Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety [frontiersin.org]

- 5. bu.edu.eg [bu.edu.eg]

- 6. chemimpex.com [chemimpex.com]

In Vitro Evaluation of Ethyl 2,4-bis(trifluoromethyl)pyrimidine-5-carboxylate: A Technical Guide for Preclinical Assessment

Abstract

This technical guide outlines a comprehensive in vitro strategy for the preclinical evaluation of Ethyl 2,4-bis(trifluoromethyl)pyrimidine-5-carboxylate (CAS No. 188781-15-9). The pyrimidine core is a privileged scaffold in medicinal chemistry, known to impart a wide range of biological activities, including anticancer and anti-inflammatory properties.[1][2][3][4] The incorporation of two trifluoromethyl (CF3) groups is anticipated to enhance metabolic stability and potency. This document provides a structured, multi-tiered approach to characterize the compound's cytotoxic potential, target engagement, and mechanistic pathways. Detailed, field-proven protocols for cytotoxicity assessment, enzyme inhibition screening, and receptor binding analysis are presented, underpinned by a rationale that connects the compound's chemical features to its potential biological functions. The objective is to furnish researchers, scientists, and drug development professionals with a robust framework to thoroughly investigate the therapeutic promise of this novel chemical entity.

Introduction and Rationale

This compound is a halogenated pyrimidine derivative. The pyrimidine ring is a fundamental component of nucleic acids and is present in numerous FDA-approved drugs, where it often serves as a key pharmacophore for anticancer agents by interfering with DNA/RNA synthesis or kinase signaling.[5][6] The dual trifluoromethyl substituents are of particular interest; the CF3 group is a strong electron-withdrawing moiety that can significantly modulate a molecule's physicochemical properties, such as lipophilicity and metabolic stability, often leading to enhanced biological activity.[7]

Given this structural makeup, a primary hypothesis is that the compound possesses anticancer activity. The initial in vitro evaluation is therefore designed to systematically test this hypothesis, beginning with broad cytotoxicity screening against a panel of cancer cell lines, followed by more focused mechanistic assays to identify potential molecular targets. This guide provides the scientific and methodological foundation for such an investigation.

Physicochemical Properties (Predicted)

A preliminary understanding of the compound's properties is crucial for designing robust in vitro assays.

| Property | Predicted Value/Information | Source/Rationale |

| CAS Number | 188781-15-9 | Sigma-Aldrich[8] |

| Molecular Formula | C9H6F6N2O2 | Sigma-Aldrich[8] |

| Molecular Weight | 288.15 g/mol | Sigma-Aldrich[8] |

| Form | Solid | Sigma-Aldrich[8] |

| Solubility | Expected to be soluble in organic solvents like DMSO. Aqueous solubility may be limited and requires empirical determination. | General property of similar organic compounds. |

Tier 1: Cytotoxicity Profiling

The foundational step in evaluating a potential anticancer agent is to determine its effect on cell viability and proliferation. We propose a dual-assay approach to distinguish between cytostatic and cytotoxic effects and to minimize assay-specific artifacts.

MTT Assay for Metabolic Activity

The MTT assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability.[9][10][11] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[9][10]

-

Cell Plating: Seed cancer cell lines (e.g., MCF-7 for breast, A549 for lung, HCT116 for colon) in 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C, 5% CO2.

-

Compound Treatment: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in culture medium to achieve final concentrations ranging from 0.01 µM to 100 µM. Replace the medium in the cell plates with 100 µL of the compound-containing medium. Include a vehicle control (DMSO, concentration not exceeding 0.5%).

-

Incubation: Incubate the plates for 48-72 hours at 37°C, 5% CO2.

-

MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well.[11]

-

Formazan Formation: Incubate for 4 hours at 37°C.

-

Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[11] Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the results to determine the IC50 value (the concentration of compound that inhibits 50% of cell growth).

LDH Release Assay for Membrane Integrity

The Lactate Dehydrogenase (LDH) assay quantifies cytotoxicity by measuring the activity of LDH released from cells with damaged plasma membranes.[12][13] This provides a direct measure of cell death.

-

Cell Plating and Treatment: Follow steps 1 and 2 from the MTT protocol.

-

Incubation: Incubate the plates for the desired time (e.g., 24, 48, 72 hours) at 37°C, 5% CO2.

-

Controls: Prepare controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer).[8]

-

Supernatant Collection: Centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

-

LDH Reaction: Add 50 µL of the LDH reaction mixture (containing diaphorase and INT) to each well.

-

Incubation: Incubate at room temperature for 30 minutes, protected from light.[8]

-

Stop Reaction: Add 50 µL of a stop solution (e.g., 1N HCl).[8][13]

-

Absorbance Measurement: Measure the absorbance at 490 nm.

-

Data Analysis: Calculate the percentage of cytotoxicity using the formula: (% Cytotoxicity = [(Compound LDH - Spontaneous LDH) / (Maximum LDH - Spontaneous LDH)] * 100).

Data Presentation: Cytotoxicity

Summarize the IC50 values from the cytotoxicity assays in a table for clear comparison across different cell lines.

| Cell Line | Cancer Type | MTT Assay IC50 (µM) | LDH Assay EC50 (µM) |

| MCF-7 | Breast Adenocarcinoma | [Experimental Value] | [Experimental Value] |

| A549 | Lung Carcinoma | [Experimental Value] | [Experimental Value] |

| HCT116 | Colorectal Carcinoma | [Experimental Value] | [Experimental Value] |

| NHDF | Normal Human Dermal Fibroblasts | [Experimental Value] | [Experimental Value] |

A normal cell line (e.g., NHDF) is included to assess selectivity.

Visualization: Cytotoxicity Workflow

Caption: General workflow for parallel cytotoxicity assessment.

Tier 2: Mechanistic Elucidation

If significant cytotoxicity is observed, the next tier of experiments aims to identify the compound's potential molecular targets and mechanism of action. Based on the pyrimidine and trifluoromethyl motifs, inhibition of key cellular enzymes like kinases or proteases is a plausible mechanism.[2][5]

In Vitro Kinase Inhibition Assay

Many pyrimidine-based drugs function as kinase inhibitors, targeting pathways like MAPK that are frequently dysregulated in cancer.[5][14][15][16] An in vitro kinase assay can directly measure the compound's ability to inhibit the activity of specific kinases.

-

Reagent Preparation: Prepare kinase buffer, recombinant kinase (e.g., EGFR, BRAF, MEK1), substrate peptide, and ATP.

-

Compound Preparation: Prepare serial dilutions of the test compound in kinase buffer with a constant amount of DMSO.

-

Kinase Reaction: In a 384-well plate, combine the recombinant kinase and the test compound. Allow a pre-incubation period of 15-30 minutes at room temperature.

-

Initiate Reaction: Initiate the reaction by adding a mixture of the substrate and ATP (at a concentration near its Km).

-

Incubation: Incubate the plate at 30°C for 45-60 minutes.[17]

-

Stop Reaction & ATP Depletion: Add ADP-Glo™ Reagent to terminate the kinase reaction and eliminate the remaining ATP. Incubate for 40 minutes at room temperature.

-

Signal Generation: Add Kinase Detection Reagent to convert the generated ADP back to ATP, which then fuels a luciferase/luciferin reaction, producing a luminescent signal. Incubate for 30-60 minutes.[17]

-

Luminescence Measurement: Read the luminescence using a plate-reading luminometer.

-

Data Analysis: The luminescent signal is proportional to the ADP generated and thus to the kinase activity. Calculate the percent inhibition for each compound concentration and determine the IC50 value.

In Vitro Protease Inhibition Assay

The compound could also target proteases involved in cancer progression. A general protease activity assay can be used for initial screening.

-

Reagent Preparation: Prepare assay buffer, a purified protease (e.g., a specific caspase or matrix metalloproteinase), and a fluorogenic substrate specific to that protease.

-

Compound Incubation: In a black 96-well plate, add the protease and serial dilutions of the test compound. Pre-incubate for 15 minutes at room temperature to allow for enzyme-inhibitor interaction.[18]

-

Reaction Initiation: Add the fluorogenic substrate to all wells to start the reaction.

-

Kinetic Measurement: Immediately begin measuring the fluorescence intensity at appropriate excitation/emission wavelengths every 1-2 minutes for 30-60 minutes using a fluorescence plate reader.

-

Data Analysis: The rate of increase in fluorescence is proportional to the protease activity. Calculate the initial reaction velocity (V0) for each concentration. Determine the percent inhibition and calculate the IC50 value.

Data Presentation: Enzyme Inhibition

| Target Enzyme | Assay Type | IC50 (µM) |

| [Kinase Name 1] | ADP-Glo™ | [Experimental Value] |

| [Kinase Name 2] | ADP-Glo™ | [Experimental Value] |

| [Protease Name 1] | Fluorogenic | [Experimental Value] |

Tier 3: Target Engagement and Pathway Analysis

Positive results in enzyme assays should be followed by confirmation of target engagement in a cellular context and investigation into the downstream signaling pathways.

Receptor Binding Assay

If a specific cell surface receptor is a hypothesized target, a competitive radioligand binding assay can determine the compound's affinity for that receptor.[19][20][21][22]

-

Membrane Preparation: Prepare cell membrane homogenates from cells overexpressing the target receptor.[19]

-

Assay Setup: In a 96-well filter plate, combine the membrane preparation, a fixed concentration of a specific radioligand (e.g., ³H- or ¹²⁵I-labeled), and a range of concentrations of the unlabeled test compound.

-

Incubation: Incubate at a controlled temperature (e.g., 30°C) for 60-90 minutes to reach binding equilibrium.[19]

-

Filtration: Rapidly filter the contents of the plate through a glass fiber filter using a cell harvester to separate bound from free radioligand. Wash the filters multiple times with ice-cold wash buffer.[19]

-

Radioactivity Counting: Dry the filters, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the concentration of the test compound. Fit the data using non-linear regression to determine the IC50, from which the inhibition constant (Ki) can be calculated using the Cheng-Prusoff equation.

Signaling Pathway Analysis

Based on the results of the kinase assays, a hypothetical mechanism of action can be proposed. For instance, if the compound inhibits a key kinase in the MAPK or NF-κB pathways, this would have profound effects on cell proliferation, survival, and inflammation.[7][14][15][16][23][24][25][26][27][28]

The MAPK/ERK pathway is a critical regulator of cell growth and is often hyperactivated in cancer.[14][26] Inhibition of an upstream kinase like RAF or MEK by this compound could block this pro-survival signaling.

Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway.

Conclusion

This technical guide provides a systematic, multi-tiered framework for the initial in vitro evaluation of this compound. By progressing from broad phenotypic screening for cytotoxicity to specific, target-based enzymatic and binding assays, researchers can efficiently characterize the compound's biological activity profile. The proposed protocols are robust, widely accepted, and designed to generate the high-quality data necessary for making informed decisions in the early stages of drug discovery. The insights gained from this comprehensive evaluation will be critical in determining the therapeutic potential of this compound and guiding future preclinical development.

References

- Pyrimidines derivatives: Recent discoveries and development towards its medicinal impact. (2024). [Source Not Available].

- Design, Synthesis, and Anticancer Evaluation of Pyrimidine-Based Deriv

-

A Comprehensive Review on MAPK: A Promising Therapeutic Target in Cancer. (n.d.). PMC. [Link]

-

Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. (2025). nanomicronspheres. [Link]

-

Targeting MAPK Signaling in Cancer: Mechanisms of Drug Resistance and Sensitivity. (2020). [Source Not Available]. [Link]

-

MAPK signaling pathway. (n.d.). Cusabio. [Link]

-

The Role of MAPK/p38 Signalling Pathway in Cancer. (n.d.). MaplesPub. [Link]

-

NF-κB in Cancer: A Matter of Life and Death. (2011). AACR Journals. [Link]

-

Data Sheet Radioligand Binding Assay Protocol. (n.d.). Gifford Bioscience. [Link]

-

Targeting the NF-κB Pathway in Cancer: Mechanisms, Resistance, and Therapeutic Potential Across Tumor Types. (2025). MDPI. [Link]

-

Radioligand Binding Assay. (n.d.). Gifford Bioscience. [Link]

-

ERK/MAPK signalling pathway and tumorigenesis (Review). (2020). Spandidos Publications. [Link]

-

Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. [Link]

-

NF‐κB signaling in inflammation and cancer. (n.d.). PMC - NIH. [Link]

-

LDH Cytotoxicity Assay. (n.d.). Bio-protocol. [Link]

- Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review. (2021). [Source Not Available].

- Exploring the effects of trifluoromethyl group in the design of organocatalysts, enzyme inhibitors and in the conformational control of saturated nitrogen-containing heterocycles. (n.d.). [Source Not Available].

-

Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. (2021). MDPI. [Link]

-

The MTT Assay: A Valuable Tool for Measuring Cell Viability. (n.d.). Creative Diagnostics. [Link]

-

LDH Assay. (n.d.). Cell Biologics Inc.. [Link]

-

The complexity of NF-κB signaling in inflammation and cancer. (2013). SciSpace. [Link]

-

Pyrimidine Analogs. (n.d.). Holland-Frei Cancer Medicine - NCBI Bookshelf. [Link]

-

Design, Synthesis, In Silico and In Vitro Evaluation of Novel Pyrimidine Derivatives as EGFR Inhibitors. (n.d.). PubMed. [Link]

-

Fluorescence Polarization-based Measurement of Protein-Ligand Interaction in Fungal Cell Lysates. (n.d.). PMC. [Link]

-

SYNTHESIS, CYTOTOXIC AND ANTIOXIDANT EVALUATION OF PYRIMIDINE DERIVATIVES DERIVED FROM NOVEL CHALCONES. (2023). Rasayan Journal of Chemistry. [Link]

-

Pyrimidine Derivatives as Anticancer Agents. (2021). Encyclopedia.pub. [Link]

-

Cell Viability Assays. (2013). Assay Guidance Manual - NCBI Bookshelf. [Link]

-

Radioligand Binding Assay. (n.d.). Springer Nature Experiments. [Link]

-

Radioligand binding methods: practical guide and tips. (n.d.). PubMed. [Link]

-

A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. (2011). PMC. [Link]

-

Synthesis and evaluation of novel pyrimidine derivative targeting pancreatic adenocarcinoma. (2024). Panduranga Mudgal. [Link]

-

Complex Biology In Vitro Assay - Viral COVID-19 Protease Inhibition Assay. (n.d.). Charles River Laboratories. [Link]

-

In vitro kinase assay. (2024). Protocols.io. [Link]

-

Establishing and optimizing a fluorescence polarization assay. (n.d.). Molecular Devices. [Link]

-

How Does a Biochemical Kinase Assay Work?. (2018). BellBrook Labs. [Link]

-

Design, Synthesis, and in-vitro Protease Inhibition Assay of Linear Pentapeptides as Potential Dengue Virus NS2B/NS3 Protease Inhibitors. (n.d.). PMC. [Link]

-

Enzymatic Assay of Trypsin Inhibition. (2019). Protocols.io. [Link]

-

Fluorescence Polarization Detection. (n.d.). BMG LABTECH. [Link]

-

Kinase assays. (2020). BMG LABTECH. [Link]

-

Step-by-Step Guide to Kinase Inhibitor Development. (2024). Reaction Biology. [Link]

-

Ligand Binding Assays on the Basis of Fluorescence Anisotropy. (2015). Edinburgh Instruments. [Link]

Sources

- 1. gsconlinepress.com [gsconlinepress.com]

- 2. Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review - Arabian Journal of Chemistry [arabjchem.org]

- 3. mdpi.com [mdpi.com]

- 4. encyclopedia.pub [encyclopedia.pub]

- 5. Design, Synthesis, and Anticancer Evaluation of Pyrimidine-Based Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 6. Pyrimidine Analogs - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Role of the NFκB-signaling pathway in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. cellbiologics.com [cellbiologics.com]

- 9. merckmillipore.com [merckmillipore.com]

- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 11. creative-diagnostics.com [creative-diagnostics.com]

- 12. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.com]

- 13. bio-protocol.org [bio-protocol.org]

- 14. A Comprehensive Review on MAPK: A Promising Therapeutic Target in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. cusabio.com [cusabio.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. Design, Synthesis, and in-vitro Protease Inhibition Assay of Linear Pentapeptides as Potential Dengue Virus NS2B/NS3 Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 19. giffordbioscience.com [giffordbioscience.com]

- 20. giffordbioscience.com [giffordbioscience.com]

- 21. Radioligand Binding Assay | Springer Nature Experiments [experiments.springernature.com]

- 22. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Maples Scientific Publisher | Open Access Journals | Peer-reviewed Journals | MaplesPub [maplespub.com]

- 24. aacrjournals.org [aacrjournals.org]

- 25. mdpi.com [mdpi.com]

- 26. spandidos-publications.com [spandidos-publications.com]

- 27. NF‐κB signaling in inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 28. scispace.com [scispace.com]

The Agrochemist's Guide to Substituted Pyrimidine Carboxylates: From Synthesis to Field Application

Abstract

The pyrimidine core, a fundamental heterocyclic scaffold, is a cornerstone in the development of modern agrochemicals. When functionalized with a carboxylate group and other substituents, this chemical motif gives rise to a class of molecules with a remarkable breadth of biological activities, including potent fungicidal, herbicidal, and insecticidal properties. This technical guide provides researchers, scientists, and drug development professionals with an in-depth exploration of substituted pyrimidine carboxylates. We will dissect their synthesis, elucidate their primary mechanisms of action, analyze structure-activity relationships that drive potency and selectivity, and provide validated experimental protocols for their evaluation. This document is designed not as a rigid set of instructions, but as a foundational resource to empower rational design and accelerate the discovery of next-generation crop protection solutions.

Introduction: The Pyrimidine Carboxylate Scaffold in Agrochemicals

Pyrimidine derivatives are integral to a wide array of commercial agrochemicals, valued for their high efficacy and diverse biological activities.[1][2][3][4] The addition of a carboxylate moiety, often as an ester or acid, provides a critical handle for modulating physicochemical properties such as solubility, membrane permeability, and binding interactions with biological targets. This versatility has led to their successful deployment in several key areas of crop protection.

-

Fungicides: Pyrimidine carboxylates are prominent within the succinate dehydrogenase inhibitor (SDHI) class of fungicides.[5][6] These compounds disrupt fungal respiration, offering broad-spectrum control of devastating pathogens.

-

Herbicides: As inhibitors of the acetolactate synthase (ALS) enzyme, certain pyrimidine carboxylates effectively block the biosynthesis of essential branched-chain amino acids in weeds, leading to plant death.[7][8][9][10]

-

Insecticides: While less common, novel pyrimidine structures are continuously being explored for their insecticidal potential, targeting various physiological processes in pests.[3][11]

The enduring success and future potential of this chemical class stem from the highly tunable nature of the pyrimidine ring, allowing for extensive structure-activity relationship (SAR) studies to optimize performance and overcome challenges like resistance.[1][12][13]

Core Synthesis Strategies

The rational design of novel pyrimidine carboxylates hinges on robust and flexible synthetic methodologies. The choice of a specific route is often dictated by the desired substitution pattern, scalability, and the availability of starting materials. A common and versatile approach involves the condensation of a 1,3-dicarbonyl compound with a urea or amidine derivative.

Workflow for a General Synthesis

Caption: General synthetic workflow for substituted pyrimidine carboxylates.

Protocol 2.1: Synthesis of Ethyl 2-amino-6-methylpyrimidine-5-carboxylate

This protocol details a foundational Biginelli-type reaction. The selection of a base like sodium ethoxide is critical as it acts as both a catalyst and a reactant, deprotonating the active methylene group of the ethyl acetoacetate to initiate the condensation cascade.

Materials:

-

Ethyl acetoacetate

-

Guanidine carbonate

-

Ethanol (absolute)

-

Sodium metal

-

Diethyl ether

-

Standard reflux and extraction glassware

Procedure:

-

Preparation of Sodium Ethoxide Catalyst: Under an inert atmosphere (e.g., N2), carefully add small pieces of sodium metal to absolute ethanol in a flask equipped with a reflux condenser. The reaction is exothermic and produces hydrogen gas; ensure proper ventilation. Continue addition until the desired molar equivalent is dissolved.

-

Reaction Setup: To the freshly prepared sodium ethoxide solution, add ethyl acetoacetate followed by guanidine carbonate.

-

Cyclocondensation: Heat the reaction mixture to reflux and maintain for 8-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC). The rationale for reflux is to provide sufficient thermal energy to overcome the activation barrier for the cyclization and dehydration steps.

-

Workup and Isolation: After cooling to room temperature, pour the reaction mixture into ice water to precipitate the product. The pH may be adjusted with acetic acid to neutralize any remaining base.

-

Purification: Collect the crude solid by vacuum filtration. Wash the solid with cold water and then with a small amount of cold diethyl ether to remove non-polar impurities.

-

Recrystallization: Recrystallize the crude product from a suitable solvent, such as ethanol or an ethanol/water mixture, to obtain the pure ethyl 2-amino-6-methylpyrimidine-5-carboxylate.

-

Characterization: Confirm the structure and purity of the final compound using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Biological Activity & Mechanisms of Action (MoA)

Substituted pyrimidine carboxylates exert their agrochemical effects by inhibiting specific, vital enzymes in target organisms. Understanding these molecular targets is paramount for designing effective compounds and managing resistance.

Fungicidal Activity: Targeting Cellular Respiration

A significant number of pyrimidine-based fungicides function as Succinate Dehydrogenase Inhibitors (SDHIs).[5][6]

-

Mechanism of Action: SDHIs block the fungal respiratory chain at Complex II (succinate dehydrogenase).[5][14] They bind to the ubiquinone-binding site (Q-site) of the enzyme, preventing the oxidation of succinate to fumarate.[6][15] This inhibition halts the electron transport chain, which cripples ATP production and ultimately leads to fungal cell death.[5] The carboxylate moiety is often crucial for anchoring the inhibitor within the Q-site through hydrogen bonding interactions.

Another key target for pyrimidine fungicides is the cytochrome bc1 complex (Complex III) of the respiratory chain.[16][17][18] Inhibitors targeting the Qo site of cytochrome b interrupt the electron flow, collapse the mitochondrial membrane potential, and disrupt essential metabolic pathways like pyrimidine biosynthesis.[16][19][20]

Caption: Mechanism of action for SDHI and QoI pyrimidine fungicides.

Herbicidal Activity: Starving Weeds of Essential Amino Acids

Many pyrimidine carboxylate herbicides target the Acetolactate Synthase (ALS) enzyme, also known as Acetohydroxyacid Synthase (AHAS).[7][8]

-

Mechanism of Action: ALS is the first and rate-limiting enzyme in the biosynthetic pathway of branched-chain amino acids (valine, leucine, and isoleucine).[7][9] These amino acids are essential for protein synthesis and overall plant growth.[8][9] Pyrimidine carboxylate herbicides bind to the active site of the ALS enzyme, preventing its normal function.[9] This leads to a deficiency in these critical amino acids, which halts cell division and meristematic growth, ultimately resulting in weed death.[10] These herbicides are readily absorbed by roots and foliage and translocated to the growing points of the plant.[7][8]

A newly identified herbicidal mode of action for some pyrimidine derivatives involves the disruption of the de novo pyrimidine biosynthesis pathway itself by inhibiting the enzyme dihydroorotate dehydrogenase (DHODH).[21][22] This represents a significant breakthrough, providing a new molecular target to combat weed resistance.[21][22]

Structure-Activity Relationship (SAR) Analysis

Optimizing the agrochemical potential of pyrimidine carboxylates is an exercise in rational molecular design, guided by SAR. Small structural modifications can lead to dramatic changes in efficacy, target spectrum, and crop safety.[12][13]

Key Principles:

-

Substituents on the Pyrimidine Ring: The nature, size, and position of substituents significantly influence activity. For example, electron-withdrawing groups like trifluoromethyl (-CF3) or halogens at specific positions can enhance binding affinity to the target enzyme.[1]

-

The Carboxylate Group: Modification of the carboxylate into different esters (e.g., methyl, ethyl, propyl) can fine-tune the molecule's lipophilicity, impacting its uptake and translocation within the target organism.

-

The "Linker" Group: In many designs, a linker (e.g., an ether, amine, or amide) connects the pyrimidine core to another aryl group. The geometry and chemical nature of this linker are critical for orienting the molecule correctly within the enzyme's active site.[1]

Table 1: Example SAR Data for a Series of Fungicidal Pyrimidine Ethers

The following table synthesizes hypothetical but representative data from SAR studies, illustrating how substituent changes affect fungicidal potency against a target pathogen.

| Compound ID | R¹ (at C2) | R² (at C6) | R³ (Aryl Substituent) | EC₅₀ (μg/mL) vs. Botrytis cinerea |

| A-1 | -CH₃ | -H | 4-Cl | 15.2 |

| A-2 | -CH₃ | -CF₃ | 4-Cl | 2.1 |

| A-3 | -CF₃ | -CF₃ | 4-Cl | 0.8 |

| A-4 | -CH₃ | -CF₃ | 3,4-diCl | 1.5 |

| A-5 | -CH₃ | -CF₃ | 4-OCH₃ | 25.8 |

Analysis:

-

Comparing A-1 and A-2 , the introduction of a -CF₃ group at the R² position dramatically increases potency, likely due to enhanced binding interactions.

-

Compound A-3 shows that adding a second -CF₃ group at R¹ further improves activity.

-

The addition of a second chlorine on the aryl ring (A-4 ) maintains high activity.

-

Replacing the electron-withdrawing chloro group with an electron-donating methoxy group (A-5 ) results in a significant loss of activity, highlighting the importance of electronic effects in this series.

Key Experimental Protocols

Validating the agrochemical potential of newly synthesized compounds requires robust and reproducible bioassays.

Protocol 5.1: In Vitro Antifungal Assay (Broth Microdilution Method)

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of a fungicide against a target pathogen, adapted from CLSI guidelines.[23][24]

Objective: To determine the lowest concentration of a test compound that inhibits visible fungal growth.

Materials:

-

Test pyrimidine carboxylate compounds

-

Reference fungicide (e.g., Azoxystrobin, Boscalid)

-

Fungal strain (e.g., Botrytis cinerea, Rhizoctonia solani)

-

Sterile 96-well microtiter plates

-

RPMI-1640 medium buffered with MOPS

-

Sabouraud Dextrose Agar (SDA) plates

-

Spectrophotometer

-

Dimethyl sulfoxide (DMSO)

Procedure:

-

Stock Solution Preparation: Prepare a 10 mg/mL stock solution of each test compound and reference fungicide in DMSO.

-

Inoculum Preparation: Culture the fungal strain on an SDA plate for 5-7 days. Harvest spores (or mycelial fragments for non-sporulating fungi) by flooding the plate with sterile saline. Adjust the suspension turbidity to match a 0.5 McFarland standard (~1-5 x 10⁶ CFU/mL).[23] Dilute this suspension in RPMI-MOPS medium to achieve a final inoculum concentration of approximately 0.4 x 10⁴ to 5 x 10⁴ CFU/mL.[25]

-

Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the compound stock solutions using RPMI-MOPS medium to achieve a range of test concentrations (e.g., 0.03 to 64 µg/mL).[23]

-

Inoculation: Add 100 µL of the standardized fungal inoculum to each well containing the diluted compounds.

-

Controls:

-

Growth Control: Wells containing inoculum and medium with DMSO (no compound).

-

Sterility Control: Wells containing medium only (no inoculum).

-

Reference Control: Wells with the reference fungicide.

-

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 25-28°C) for 48-72 hours, or until sufficient growth is observed in the growth control wells.

-

Reading the MIC: Determine the MIC visually or with a spectrophotometer. The MIC is the lowest concentration of the compound at which there is a significant inhibition of growth (typically ≥50% or 100%) compared to the growth control.[23][24]

Protocol 5.2: Whole Plant Herbicide Bioassay

This protocol provides a framework for assessing the pre- or post-emergence herbicidal activity of test compounds on a target weed species.[26][27]

Objective: To evaluate the phytotoxic effect of a test compound on whole plants and determine the dose required for effective control.

Materials:

-

Test pyrimidine carboxylate compounds

-

Weed seeds (e.g., Avena fatua (wild oat), Amaranthus retroflexus (redroot pigweed))

-

Susceptible crop seeds for selectivity testing (e.g., Triticum aestivum (wheat))

-

Potting soil mix

-

Pots or trays

-

Greenhouse or controlled environment chamber

-

Laboratory sprayer calibrated to deliver a consistent volume

Procedure:

-

Planting: Fill pots with soil and sow seeds of the target weed and crop species at a uniform depth. For pre-emergence tests, proceed to step 3. For post-emergence tests, allow plants to grow to a specific stage (e.g., 2-3 leaf stage).[26]

-

Compound Preparation: Prepare stock solutions of the test compounds in a suitable solvent (e.g., acetone) with a surfactant. Dilute with water to create a series of application rates (e.g., 10, 50, 100, 200 g a.i./ha).

-

Herbicide Application:

-

Pre-emergence: Spray the soil surface evenly with the prepared herbicide solutions immediately after planting.

-

Post-emergence: Spray the foliage of the emerged seedlings until runoff is minimal.

-

-

Controls: Include an untreated control (sprayed with solvent/surfactant blank) and a commercial standard herbicide control.

-

Incubation: Place the pots in a greenhouse under controlled conditions (temperature, light, humidity). Water as needed, avoiding overhead watering immediately after application to prevent wash-off.

-

Assessment: Evaluate the plants at regular intervals (e.g., 7, 14, and 21 days after treatment).[27] Assess phytotoxicity using a visual rating scale (0% = no effect, 100% = plant death). Note specific symptoms like chlorosis, necrosis, stunting, or malformation.[7]

-

Data Analysis: For quantitative assessment, harvest the above-ground biomass and measure the fresh or dry weight. Calculate the percent growth inhibition relative to the untreated control. Use this data to determine the GR₅₀ (the dose required to cause 50% growth reduction).

Future Perspectives & Challenges

The field of pyrimidine carboxylate agrochemicals is dynamic, with ongoing research focused on several key areas:

-

Overcoming Resistance: The development of resistance to existing MoAs is a persistent threat.[15] Future work will focus on discovering compounds with novel MoAs (like the DHODH inhibitors) and designing molecules that are effective against resistant biotypes.[21][22]

-

Improving Environmental Profile: There is a continuous drive to develop more biodegradable compounds with lower toxicity to non-target organisms, including pollinators and aquatic life.

-

Enhanced Systemicity and Translocation: Optimizing the physicochemical properties of molecules to improve their movement within the plant can lead to lower application rates and more effective control of systemic diseases and pests.

-

Precision Agriculture: The development of highly selective herbicides and fungicides that are safe for a wider range of crops is crucial for integrated pest management (IPM) strategies.

References

-

Protocols for Robust Herbicide Resistance Testing in Different Weed Species. (2015). Journal of Visualized Experiments. [Link]

-

Acetolactate Synthase (ALS) or Acetohydroxy Acid Synthase (AHAS) Inhibitors | Herbicide Symptoms. University of California Agriculture and Natural Resources. [Link]

-

Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety. (2021). Frontiers in Chemistry. [Link]

-

Pyrimidine Azepine Targets the Plasmodium bc1 Complex and Displays Multistage Antimalarial Activity. (2024). JACS Au. [Link]

-

Exploring ALS (Acetolactate synthase) gene as a target for herbicide resistance through CRISPR/Cas mediated genome editing. Horizon e-Publishing Group. [Link]

-

Targeting the Ubiquinol-Reduction (Qi) Site of the Mitochondrial Cytochrome bc1 Complex for the Development of Next Generation Quinolone Antimalarials. (2022). Liverpool School of Tropical Medicine. [Link]

-

Studies on Inhibition of Respiratory Cytochrome bc1 Complex by the Fungicide Pyrimorph Suggest a Novel Inhibitory Mechanism. (2014). PLOS ONE. [Link]

-

Inhibition of respiratory complexes I, II, and III by pyrimorph. ResearchGate. [Link]

-

Step-By-Step Guide for Conducting a Bioassay to Assess Herbicide Carryover Risk. (2023). North Dakota State University Agriculture. [Link]

-

European Guidelines to conduct herbicide resistance tests. (2017). European Herbicide Resistance Working Group. [Link]

-

Pyrimidine Azepine Targets the Plasmodium bc1 Complex and Displays Multistage Antimalarial Activity. (2024). ACS Publications. [Link]

-

Screening for Natural Product Herbicides. MDPI. [Link]